![molecular formula C16H14ClN3O2 B2803837 N1-(4-chlorophenyl)indoline-1,2-dicarboxamide CAS No. 1101205-90-6](/img/structure/B2803837.png)
N1-(4-chlorophenyl)indoline-1,2-dicarboxamide
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Overview
Description
“N1-(4-chlorophenyl)indoline-1,2-dicarboxamide” is a chemical compound. The indoline structure exists in a huge number of natural products and has been used in the construction of new drug scaffolds . Drugs containing indoline have played important roles in disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases, and so on .
Synthesis Analysis
The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Physical And Chemical Properties Analysis
The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have shown anticancer activity, making them potential candidates for the development of new cancer therapies .
Anti-HIV Activity
Some indole derivatives have demonstrated anti-HIV activity, suggesting their potential use in the treatment of HIV infection .
Antioxidant Activity
Indole derivatives can act as antioxidants, helping to protect the body’s cells from damage by free radicals .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, making them potentially useful in combating various types of microbial infections .
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity, suggesting their potential use in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity, indicating their potential use in the management of diabetes .
Future Directions
properties
IUPAC Name |
1-N-(4-chlorophenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-5-7-12(8-6-11)19-16(22)20-13-4-2-1-3-10(13)9-14(20)15(18)21/h1-8,14H,9H2,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTPNFGEKAUHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)indoline-1,2-dicarboxamide |
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